![molecular formula C8H5NO2 B066136 Furo[2,3-c]pyridine-7-carbaldehyde CAS No. 193750-93-5](/img/structure/B66136.png)
Furo[2,3-c]pyridine-7-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Furo[2,3-c]pyridine-7-carbaldehyde is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound contains a unique fused-ring structure that provides it with a diverse range of biological activities.
Mécanisme D'action
The mechanism of action of Furo[2,3-c]pyridine-7-carbaldehyde is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. This compound has been shown to inhibit the activity of certain enzymes, such as topoisomerase and histone deacetylase, which are involved in DNA replication and gene expression, respectively. Additionally, Furo[2,3-c]pyridine-7-carbaldehyde has been reported to induce apoptosis in cancer cells through the activation of caspase enzymes.
Biochemical and Physiological Effects:
Furo[2,3-c]pyridine-7-carbaldehyde has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells, bacteria, and viruses. Furthermore, Furo[2,3-c]pyridine-7-carbaldehyde has been shown to reduce inflammation in animal models of disease. However, the effects of this compound on human physiology are not yet fully understood.
Avantages Et Limitations Des Expériences En Laboratoire
Furo[2,3-c]pyridine-7-carbaldehyde has several advantages and limitations for use in lab experiments. One advantage is that it is relatively easy to synthesize and purify. Additionally, this compound has a unique fused-ring structure that provides it with a diverse range of biological activities. However, one limitation is that it can be difficult to obtain sufficient quantities of this compound for large-scale experiments. Furthermore, the biological effects of Furo[2,3-c]pyridine-7-carbaldehyde can vary depending on the cell type and experimental conditions used.
Orientations Futures
There are several future directions for the study of Furo[2,3-c]pyridine-7-carbaldehyde. One direction is to further investigate the mechanism of action of this compound and identify its molecular targets. Additionally, future studies could focus on optimizing the synthesis method for Furo[2,3-c]pyridine-7-carbaldehyde to improve its yield and purity. Furthermore, the potential use of this compound as a fluorescent probe and photosensitizer could be explored in more detail. Finally, more studies are needed to determine the safety and efficacy of Furo[2,3-c]pyridine-7-carbaldehyde for use in human medicine.
Méthodes De Synthèse
The synthesis of Furo[2,3-c]pyridine-7-carbaldehyde can be achieved via a multistep process involving the reaction of 2-aminofuran with 3-bromopyridine-2-carbaldehyde. The reaction proceeds through a palladium-catalyzed cross-coupling reaction, followed by a cyclization step to form the fused-ring structure. The final step involves the oxidation of the aldehyde group to form Furo[2,3-c]pyridine-7-carbaldehyde.
Applications De Recherche Scientifique
Furo[2,3-c]pyridine-7-carbaldehyde has shown promising results in various scientific research applications. It has been reported to exhibit anticancer, antimicrobial, antiviral, and anti-inflammatory activities. In addition, this compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions and as a photosensitizer for photodynamic therapy.
Propriétés
IUPAC Name |
furo[2,3-c]pyridine-7-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2/c10-5-7-8-6(1-3-9-7)2-4-11-8/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSPMUDDVHSRIML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1C=CO2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40442647 |
Source


|
| Record name | FURO[2,3-C]PYRIDINE-7-CARBOXALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40442647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
193750-93-5 |
Source


|
| Record name | FURO[2,3-C]PYRIDINE-7-CARBOXALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40442647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


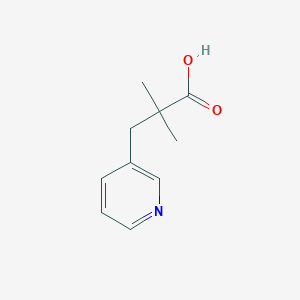
![1-[2-(Hydroxyamino)phenyl]ethanone](/img/structure/B66055.png)
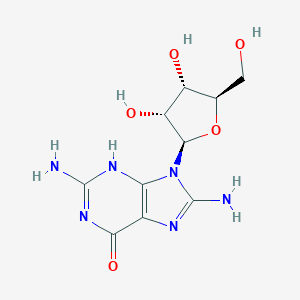


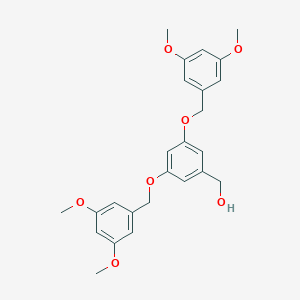
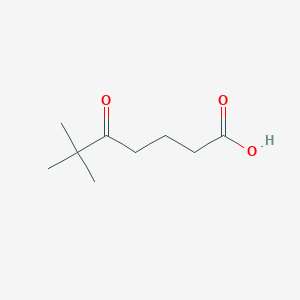
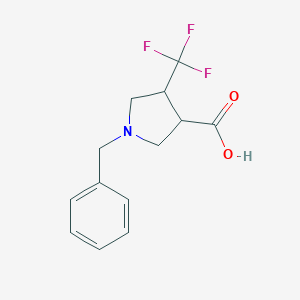
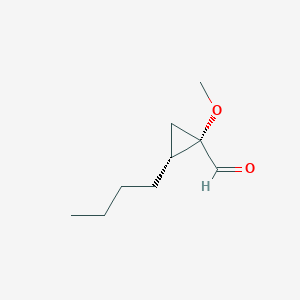
![3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-phenylpropanoic acid](/img/structure/B66081.png)
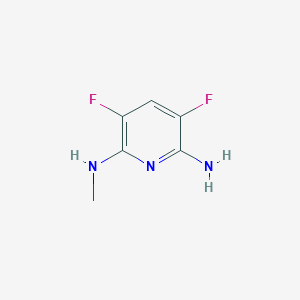
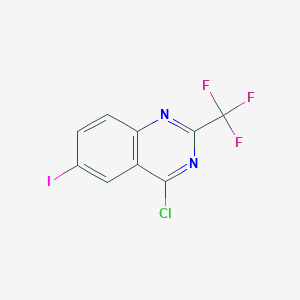
![N,3-Dimethyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxamide](/img/structure/B66087.png)